molecular formula C23H26N4O6S B2848979 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533870-66-5

4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2848979
CAS No.: 533870-66-5
M. Wt: 486.54
InChI Key: FSFYNCPNXCMNNE-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an azepane sulfonyl group and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced via sulfonylation reactions, where azepane reacts with sulfonyl chlorides in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with the benzamide core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-(morpholin-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the azepane sulfonyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-31-18-13-17(14-19(15-18)32-2)22-25-26-23(33-22)24-21(28)16-7-9-20(10-8-16)34(29,30)27-11-5-3-4-6-12-27/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFYNCPNXCMNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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